2-Amino-3-bromo-5-methoxynaphthalene-1,4-dione
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Overview
Description
- It exists as a white or light yellow crystalline powder and has a melting point of 197-199°C (decomposition) .
- DBDMH is widely used as an industrial brominating agent and a disinfectant. Its high bromine content, stability, and economic advantages make it valuable in various applications.
2-Amino-3-bromo-5-methoxynaphthalene-1,4-dione: , also known by its systematic name , is an organic compound with the molecular formula .
Preparation Methods
- DBDMH can be synthesized from 5,5-dimethylhydantoin by bromination. Here’s the synthetic route:
- Dissolve 5,5-dimethylhydantoin in water, add sodium carbonate (Na₂CO₃) and sodium hydroxide (NaOH), and slowly introduce bromine (Br₂) at around 30°C while stirring.
- After the reaction, cool the solution, crystallize the product using ethanol, and filter to obtain crude DBDMH .
Chemical Reactions Analysis
- DBDMH undergoes various reactions, including bromination, addition to double bonds, and selective oxidation of secondary alcohols.
- Common reagents include N-bromosuccinimide (NBS) and other brominating agents.
- Major products formed include brominated derivatives of alkenes and aromatic compounds.
Scientific Research Applications
Chemistry: DBDMH is used in organic synthesis for bromination reactions.
Water Treatment: It serves as an effective and safe disinfectant, killing bacteria, fungi, and viruses. It’s used in swimming pool disinfection, water circulation systems, and algae control.
Medicine: DBDMH has been proposed for preventing and treating diseases in aquaculture (e.g., fish, shrimp, and frogs) .
SARS Prevention: During the SARS outbreak, experts recommended spraying DBDMH solutions (500-1000 mg/L effective bromine) for disinfection .
Mechanism of Action
- DBDMH hydrolyzes in water to form hypobromous acid (HOBr), releasing bromine ions (Br⁻).
- The rapid release of Br⁻ in water ensures efficient antimicrobial action .
Comparison with Similar Compounds
- DBDMH’s unique features include its high bromine content, stability, and economic viability.
- Similar compounds include other halogenated hydantoins like dichlorohydantoin and bromochlorohydantoin .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
2-amino-3-bromo-5-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8BrNO3/c1-16-6-4-2-3-5-7(6)11(15)8(12)9(13)10(5)14/h2-4H,13H2,1H3 |
InChI Key |
LYVAXRGHTGGEBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=C(C2=O)N)Br |
Origin of Product |
United States |
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